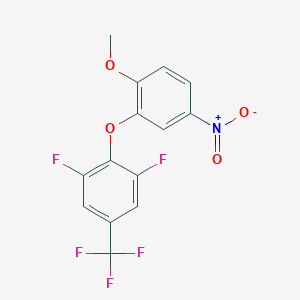
1,3-Difluoro-2-(2-methoxy-5-nitro-phenoxy)-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-2-(2-methoxy-5-nitro-phenoxy)-5-(trifluoromethyl)benzene is a complex organic compound that features multiple functional groups, including fluorine, methoxy, nitro, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(2-methoxy-5-nitro-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, including:
Nitration: Introduction of the nitro group into the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Fluorination: Introduction of fluorine atoms.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. These methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atoms and other groups may participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
Oxidation Products: May include carboxylic acids or aldehydes.
Reduction Products: May include amines.
Substitution Products: May include various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or reagent in biochemical assays.
Medicine: Potential use in drug development due to its unique functional groups.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-2-(2-methoxy-5-nitro-phenoxy)-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Difluoro-2-(2-methoxy-phenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(2-nitro-phenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(2-methoxy-5-nitro-phenoxy)benzene
Propriétés
Formule moléculaire |
C14H8F5NO4 |
|---|---|
Poids moléculaire |
349.21 g/mol |
Nom IUPAC |
1,3-difluoro-2-(2-methoxy-5-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8F5NO4/c1-23-11-3-2-8(20(21)22)6-12(11)24-13-9(15)4-7(5-10(13)16)14(17,18)19/h2-6H,1H3 |
Clé InChI |
BUUVASYCQSAJSI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















